Regioselective Nucleophilic Substitution at the 2-Position of 1-Methoxy-6-nitroindole-3-carbaldehyde
1-Methoxy-6-nitroindole-3-carbaldehyde, a protected derivative of 6-nitro-1H-indole-3-carbaldehyde, undergoes regioselective nucleophilic substitution exclusively at the 2-position, enabling efficient synthesis of 2,3,6-trisubstituted indoles. In contrast, 1-methoxy-5-nitroindole-3-carbaldehyde exhibits a different regioselectivity pattern under similar conditions, highlighting the critical role of the 6-nitro substitution in directing reactivity [1].
| Evidence Dimension | Regioselectivity of nucleophilic substitution |
|---|---|
| Target Compound Data | Reaction occurs at the 2-position |
| Comparator Or Baseline | 1-Methoxy-5-nitroindole-3-carbaldehyde (different regioselectivity pattern) |
| Quantified Difference | Qualitative difference in regioselectivity; no quantitative yield comparison reported. |
| Conditions | Various nucleophiles under standard substitution conditions |
Why This Matters
This regioselectivity is crucial for synthetic planning in medicinal chemistry, as it dictates the substitution pattern and thus the structure-activity relationships of the resulting compounds.
- [1] Yamada K, Tomioka S, Tanizawa N, et al. Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. Heterocycles. 2009;77(2):1025-1038. doi:10.3987/COM-08-S(F)112 View Source
